molecular formula C14H12ClF3N2O B13723550 3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride

3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride

Cat. No.: B13723550
M. Wt: 316.70 g/mol
InChI Key: GWHATCZIHGUSBD-AAGWESIMSA-N
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Description

3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound is characterized by a benzylidene group attached to a hexahydro-pyrido-isoxazole ring system, with a trifluoromethyl group at the 7th position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride typically involves a multi-step process:

    Formation of the Pyrido-Isoxazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrido-isoxazole core. This can be achieved through a series of condensation and cyclization reactions, often using reagents such as hydrazine and acyl chlorides.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with benzaldehyde under basic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and trifluoromethyl positions, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or functional groups replacing the original substituents.

Scientific Research Applications

3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties and kinase inhibition.

    1H-Pyrazolo[3,4-b]pyridine: Used in biomedical applications for its potent biological activities.

    Thioxopyrimidines: Explored for their therapeutic potential and unique chemical properties.

Uniqueness

3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride stands out due to its unique structural features, such as the trifluoromethyl group and the benzylidene moiety, which contribute to its distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C14H12ClF3N2O

Molecular Weight

316.70 g/mol

IUPAC Name

(7E)-7-benzylidene-3-(trifluoromethyl)-5,6-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine;hydrochloride

InChI

InChI=1S/C14H11F3N2O.ClH/c15-14(16,17)13-11-8-18-7-10(12(11)19-20-13)6-9-4-2-1-3-5-9;/h1-6,18H,7-8H2;1H/b10-6+;

InChI Key

GWHATCZIHGUSBD-AAGWESIMSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C3=NOC(=C3CN1)C(F)(F)F.Cl

Canonical SMILES

C1C(=CC2=CC=CC=C2)C3=NOC(=C3CN1)C(F)(F)F.Cl

Origin of Product

United States

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